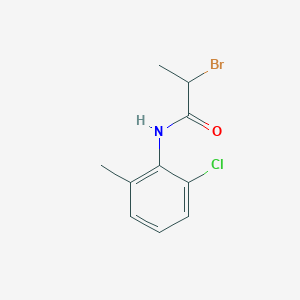

2-Bromo-N-(2-chloro-6-methylphenyl)propanamide

説明

2-Bromo-N-(2-chloro-6-methylphenyl)propanamide is a halogenated propanamide derivative characterized by a bromine atom at the second position of the propanamide backbone and a 2-chloro-6-methylphenyl substituent on the amide nitrogen. Its molecular formula is C₁₀H₁₀BrClNO, with a molecular weight of 275.54 g/mol. The compound’s structural features—specifically the electron-withdrawing chlorine and steric methyl group on the phenyl ring—influence its reactivity, solubility, and applications in organic synthesis, particularly as an intermediate in pharmaceutical and agrochemical development .

特性

IUPAC Name |

2-bromo-N-(2-chloro-6-methylphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrClNO/c1-6-4-3-5-8(12)9(6)13-10(14)7(2)11/h3-5,7H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQIUTHVCKHKVKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)C(C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(2-chloro-6-methylphenyl)propanamide typically involves the reaction of 2-chloro-6-methylaniline with bromoacetyl bromide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen bromide formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of 2-Bromo-N-(2-chloro-6-methylphenyl)propanamide may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize the formation of by-products .

化学反応の分析

Types of Reactions

2-Bromo-N-(2-chloro-6-methylphenyl)propanamide can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed

Nucleophilic substitution: Formation of substituted amides, thioamides, or ethers.

Reduction: Formation of 2-bromo-N-(2-chloro-6-methylphenyl)propanol.

Oxidation: Formation of 2-bromo-N-(2-chloro-6-methylphenyl)propanoic acid.

科学的研究の応用

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, allowing for the creation of more complex molecules. Its bromine and chlorine substituents facilitate various chemical reactions, including:

- Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.

- Reduction Reactions: It can be reduced to form corresponding amines or alcohols.

- Oxidation Reactions: Oxidative processes can yield carboxylic acids or other derivatives.

Biological Research

In biological studies, 2-Bromo-N-(2-chloro-6-methylphenyl)propanamide is utilized to investigate protein interactions and functions. Its ability to form hydrogen bonds with biological molecules makes it a useful tool in proteomics research.

Pharmaceutical Development

The compound shows promise in pharmaceutical applications due to its potential as an active pharmaceutical ingredient (API). Its structure allows for modifications that can lead to the development of new drugs targeting specific biological pathways.

Case Study 1: Organic Synthesis

In a recent study, researchers synthesized a series of compounds derived from 2-Bromo-N-(2-chloro-6-methylphenyl)propanamide to evaluate their reactivity in nucleophilic substitution reactions. The results indicated that the bromine substituent significantly enhanced the reactivity compared to similar compounds lacking halogen atoms.

A study investigated the effects of 2-Bromo-N-(2-chloro-6-methylphenyl)propanamide on specific protein targets involved in cancer cell proliferation. The compound demonstrated significant binding affinity, suggesting potential as a therapeutic agent in cancer treatment.

作用機序

The mechanism of action of 2-Bromo-N-(2-chloro-6-methylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The exact pathways and molecular targets depend on the specific application and context of use .

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their molecular formulas, substituent configurations, and applications:

Key Comparative Insights

Reactivity and Electronic Effects

- Bromine vs. Chlorine Substitution : The bromine atom on the propanamide backbone (target compound) enhances electrophilicity compared to analogs like N-(4-Bromophenyl)-2-chloropropanamide (), where chlorine replaces bromine. Bromine’s larger atomic radius and lower electronegativity facilitate nucleophilic substitution reactions, making the target compound more reactive in coupling reactions .

- In contrast, the 2-ethyl-6-methylphenyl group () increases lipophilicity, favoring hydrophobic interactions in agrochemical applications . Meta vs.

Physical Properties

Research Findings and Case Studies

Reactivity in Coupling Reactions

A study () demonstrated that 2-bromo-N-(4-chlorophenyl)acetamide undergoes efficient coupling with triazinoindole derivatives under mild conditions. By analogy, the target compound’s bromine atom is expected to exhibit similar reactivity, enabling applications in synthesizing heterocyclic compounds for drug discovery .

Crystallographic Stability

highlights that halogen positioning (e.g., bromine and chlorine in ortho positions) influences crystal packing and stability. The target compound’s 2-chloro-6-methylphenyl group may promote dense crystal lattices, enhancing shelf-life compared to analogs with para-substituted halogens .

Commercial Availability and Handling

notes that 2-Bromo-N-(2-chloro-6-methylphenyl)acetamide (an acetamide analog) is discontinued, suggesting stability or handling challenges. The propanamide version (target compound) may offer improved stability due to its longer carbon chain .

生物活性

2-Bromo-N-(2-chloro-6-methylphenyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and antiviral properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-Bromo-N-(2-chloro-6-methylphenyl)propanamide is with a molecular weight of approximately 242.57 g/mol. Its structure includes a bromine atom, a chlorine atom, and a propanamide functional group, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that 2-Bromo-N-(2-chloro-6-methylphenyl)propanamide exhibits significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for selected organisms are summarized in Table 1.

| Microorganism | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.125 |

| Staphylococcus aureus | 0.250 |

| Candida albicans | 0.0625 |

These results suggest that the compound is particularly effective against Candida albicans, indicating its potential as an antifungal agent .

The mechanism by which 2-Bromo-N-(2-chloro-6-methylphenyl)propanamide exerts its antimicrobial effects appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways. This may be attributed to the compound's ability to bind to specific enzymes or receptors involved in these processes .

Study on Antibacterial Efficacy

A study conducted by researchers evaluated the antibacterial efficacy of various brominated compounds, including 2-Bromo-N-(2-chloro-6-methylphenyl)propanamide. The study found that the compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with notable effectiveness against multidrug-resistant strains .

Antifungal Activity Assessment

In another study focusing on antifungal properties, the compound was tested against several fungal strains, including Candida albicans and Aspergillus niger. The results indicated that it inhibited fungal growth significantly at low concentrations, suggesting its utility in treating fungal infections .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-Bromo-N-(2-chloro-6-methylphenyl)propanamide, it is beneficial to compare it with structurally similar compounds:

| Compound | Activity Type | MIC (mg/mL) |

|---|---|---|

| 2-Bromo-N-(2-chloro-6-methylphenyl)propanamide | Antimicrobial | 0.0625 |

| N-(4-bromophenyl)propanamide | Antimicrobial | 0.125 |

| N-(3-chlorophenyl)propanamide | Antimicrobial | 0.250 |

This table illustrates that while other compounds exhibit antimicrobial properties, 2-Bromo-N-(2-chloro-6-methylphenyl)propanamide shows superior efficacy against certain pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。